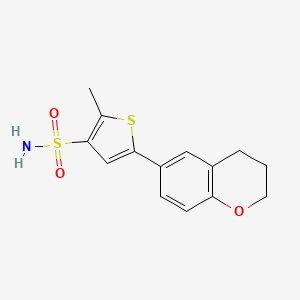![molecular formula C14H17ClN2O2 B7437112 (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol, also known as CQMA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. CQMA is a derivative of chloroquine, a well-known antimalarial drug.
作用機序
The mechanism of action of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol is not yet fully understood. However, it has been suggested that (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may inhibit the function of lysosomes, which are organelles responsible for the degradation of cellular waste. This inhibition may lead to the accumulation of waste products in cells, ultimately resulting in cell death.
Biochemical and Physiological Effects:
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and SARS-CoV-2.
実験室実験の利点と制限
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been found to exhibit low toxicity in vitro. However, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. In addition, (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has not yet been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are several future directions for the study of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol. One potential direction is the further investigation of its antitumor activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a chemotherapeutic agent for the treatment of cancer. Another potential direction is the study of its antiviral activity. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol may have potential as a treatment for viral infections, including emerging viruses such as SARS-CoV-2. Finally, the potential use of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol in the treatment of Alzheimer's disease should be further explored.
合成法
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol can be synthesized by reacting chloroquine with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through a Mannich reaction, resulting in the formation of (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol.
科学的研究の応用
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit antitumor, antimalarial, and antiviral activities. (2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-9-11(8-18)17-7-10-4-5-13(15)12-3-2-6-16-14(10)12/h2-6,11,17-18H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTDSKOJPYSOEY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CO)NCC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)

![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)
![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)